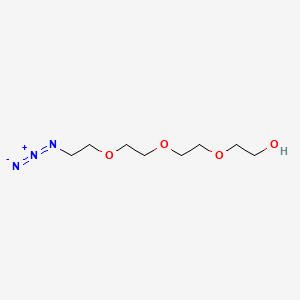

Azido-PEG4-alcohol

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQYGQMGPFNSAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80404906 | |

| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86770-67-4 | |

| Record name | 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80404906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-alcohol: A Versatile Linker for Bioconjugation and Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-alcohol, a heterobifunctional linker molecule, has emerged as a critical tool in modern bioconjugation and drug development. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary alcohol, offers a versatile platform for the precise assembly of complex biomolecular architectures. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its application in key areas such as Proteolysis Targeting Chimera (PROTAC) synthesis, antibody-drug conjugation (ADC), and fluorescent labeling.

Introduction to this compound

This compound, systematically named 11-azido-3,6,9-trioxaundecan-1-ol, is a biocompatible and water-soluble crosslinker. The core of its utility lies in its bifunctional nature. The azide (N₃) group serves as a highly specific reactive handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are renowned for their high efficiency, selectivity, and biocompatibility, allowing for the covalent ligation of this compound to alkyne-modified molecules in complex biological environments.

The PEG4 spacer provides several advantageous properties. It enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is a significant benefit for often hydrophobic drug molecules.[1][2] The flexibility of the PEG chain can also be crucial in applications like PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for inducing protein degradation.[3] The terminal hydroxyl (-OH) group offers an additional site for further chemical modification, enabling the synthesis of more complex constructs.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

| Property | Value | Reference |

| Chemical Formula | C₈H₁₇N₃O₄ | [4] |

| Molecular Weight | 219.24 g/mol | [5] |

| CAS Number | 86770-67-4 | [4] |

| Appearance | Colorless to pale yellow oil | [5] |

| Solubility | Soluble in water, DMSO, DMF, DCM, THF, acetonitrile | [5][6] |

| Purity | Typically >95% | [4] |

| Storage | Store at -20°C for long-term stability | [4] |

Synthesis of this compound

The synthesis of this compound is a well-established two-step process starting from the commercially available tetraethylene glycol. The overall workflow involves the selective monotosylation of one of the terminal hydroxyl groups, followed by nucleophilic substitution with an azide salt.

Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tetraethylene Glycol Monotosylate [7]

-

Reaction Setup: In a round-bottom flask, dissolve tetraethylene glycol (100 g, 515 mmol) in 230 mL of tetrahydrofuran (B95107) (THF).

-

Base Addition: Add a solution of sodium hydroxide (B78521) (6.89 g, 172 mmol) dissolved in 20 mL of deionized water to the flask.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (9.81 g, 51.5 mmol) in 20 mL of THF dropwise to the reaction mixture.

-

Reaction: Stir the reaction at 0°C for 2 hours.

-

Work-up: Pour the reaction mixture into deionized water. Separate the aqueous layer and extract with dichloromethane. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the product as a clear oil. A typical yield is around 90%.

Step 2: Synthesis of 11-azido-3,6,9-trioxaundecan-1-ol (this compound)

-

Reaction Setup: Dissolve tetraethylene glycol monotosylate (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Azide Addition: Add sodium azide (NaN₃) (1.5 equivalents) to the solution.

-

Reaction: Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere (e.g., nitrogen).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound as a colorless or pale yellow oil.

Applications in Bioconjugation and Drug Development

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common application of this compound, forming a stable triazole linkage with a terminal alkyne. This reaction is highly efficient, with yields often approaching 100%.[8]

4.1.1. Detailed Experimental Protocol: General CuAAC Reaction [9]

-

Reagent Preparation:

-

Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

-

Prepare a stock solution of this compound in the same solvent.

-

Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).

-

Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).

-

-

Reaction Setup: In a microcentrifuge tube, combine the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents).

-

Catalyst Addition: Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.

-

Reduction and Initiation: Add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) species and initiate the reaction.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

-

Purification: Upon completion, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound is frequently used as a linker to connect a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The PEG4 spacer provides the necessary flexibility and solubility for the PROTAC to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI.[2][3]

4.2.1. Application Example: Targeting the KRAS Signaling Pathway

The KRAS protein is a key component of the MAPK signaling pathway, which is frequently mutated in various cancers.[10] PROTACs are being developed to target and degrade mutant KRAS proteins.[11] A PROTAC designed for this purpose would typically consist of a KRAS-binding molecule linked via a PEG spacer, such as one derived from this compound, to an E3 ligase ligand. The degradation of KRAS would inhibit downstream signaling, leading to reduced cell proliferation and tumor growth.

Quantitative Data for PROTAC Efficacy

| PROTAC | Target | Cell Line | DC₅₀ (µM) | Dₘₐₓ (%) | Reference |

| LC-2 | KRASG12C | NCI-H2030 | 0.25 - 0.76 | >90 | [12] |

| Representative Compound | KRASG12C | NSCLC cells | 0.1 | 90 | [] |

DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. This compound can be used to link the cytotoxic payload to the antibody. The azide group can be reacted with an alkyne-modified payload, and the alcohol can be activated (e.g., as an NHS ester) to react with amine groups (e.g., lysine (B10760008) residues) on the antibody.[2]

4.3.1. Detailed Experimental Protocol: Two-Step ADC Synthesis

This protocol describes the labeling of an antibody with an azide group using an NHS-activated Azido-PEG4 linker, followed by conjugation to a DBCO-functionalized payload via SPAAC.

Step 1: Antibody Azide Labeling [14]

-

Reagent Preparation:

-

Prepare a solution of the antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.

-

-

Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

-

Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

-

Purification: Remove unreacted linker by dialysis or using a desalting column.

Step 2: Payload Conjugation via SPAAC [15]

-

Reagent Preparation:

-

Prepare a stock solution of the DBCO-functionalized payload in DMSO.

-

-

Conjugation Reaction: Add a 3-5 fold molar excess of the DBCO-payload solution to the azide-labeled antibody solution.

-

Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

-

Purification: Purify the ADC using size-exclusion chromatography to remove excess payload and any aggregates.

Fluorescent Labeling

This compound is a valuable tool for the fluorescent labeling of biomolecules for imaging applications.[8] An alkyne-modified fluorescent dye can be "clicked" onto a biomolecule that has been functionalized with this compound.

4.4.1. Detailed Experimental Protocol: Fluorescent Labeling of a Protein

-

Protein Modification: The protein of interest is first functionalized with an alkyne group. This can be achieved through metabolic labeling with an alkyne-containing amino acid analog or by chemical modification of reactive residues.

-

Labeling Reaction:

-

Dissolve the alkyne-modified protein in a suitable buffer.

-

Add Azido-PEG4-fluorophore (a pre-conjugated this compound with a fluorescent dye) in a 3-fold molar excess.

-

Add the Cu(I) catalyst as described in the general CuAAC protocol (Section 4.1.1).

-

-

Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

Purification: Remove excess labeling reagents by gel filtration or dialysis.

Quantitative Data for Labeling Efficiency

| Biomolecule | Labeling Method | Labeling Efficiency | Reference |

| Oligonucleotide | CuAAC with FAM-Azide | ~100% conversion | [8] |

| Cellular Proteins | SPAAC with coumarin-cyclooctyne | 8-20 fold fluorescence enhancement |

Conclusion

This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, combining a bioorthogonal azide handle, a solubility-enhancing PEG4 spacer, and a modifiable hydroxyl group, makes it an ideal building block for a wide range of applications. The detailed protocols and data presented in this guide demonstrate its utility in the synthesis of advanced therapeutics like PROTACs and ADCs, as well as in the fluorescent labeling of biomolecules for research purposes. As the field of targeted therapies and bioconjugation continues to evolve, the importance of well-characterized and versatile linkers like this compound will undoubtedly continue to grow.

References

- 1. creativepegworks.com [creativepegworks.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Alkyne-containing Fluorescent Dyes - Jena Bioscience [jenabioscience.com]

- 4. mdpi.com [mdpi.com]

- 5. rsc.org [rsc.org]

- 6. glenresearch.com [glenresearch.com]

- 7. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Evaluation of Protein Solubility in Aqueous Solutions by PEG-Induced Liquid-Liquid Phase Separation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. a2bchem.com [a2bchem.com]

- 10. researchgate.net [researchgate.net]

- 11. creativepegworks.com [creativepegworks.com]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 14. lumiprobe.com [lumiprobe.com]

- 15. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Molecular Weight of Azido-PEG4-alcohol

Introduction: This document provides a detailed technical overview of Azido-PEG4-alcohol, a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. Featuring a terminal azide (B81097) group for click chemistry reactions and a hydroxyl group for further derivatization, this molecule is a key component in bioconjugation, drug delivery systems, and as a PROTAC linker.[1][][3] Its hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a critical factor in biological applications.[1][4] This guide focuses on the core physicochemical property of this compound: its molecular weight, detailing both its theoretical values and the experimental methodology for its verification.

Theoretical Molecular Weight and Physicochemical Properties

The precise molecular weight of this compound is derived from its chemical formula, C8H17N3O4.[1][][3][5] Two values are of primary importance for researchers: the average molecular weight and the monoisotopic mass.

-

Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the molecule. It is the most commonly cited "molecular weight" and is used for bulk calculations, such as preparing solutions of a specific molarity.

-

Monoisotopic Mass (Exact Mass): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The monoisotopic mass is crucial for high-resolution analytical techniques like mass spectrometry, where individual ionic species are resolved.[1]

The key quantitative data for this compound are summarized below.

| Parameter | Value | Reference |

| Chemical Formula | C8H17N3O4 | [1][][3][5] |

| Average Molecular Weight | 219.24 g/mol | [1][][3] |

| Monoisotopic Mass | 219.1219 Da | [1] |

| IUPAC Name | 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-ol | [1][] |

| CAS Number | 86770-67-4 | [1][3][5][6] |

Experimental Verification of Molecular Weight

The molecular weight of a small molecule like this compound is most accurately verified using mass spectrometry (MS). Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.[7][8]

2.1 Detailed Protocol: Molecular Weight Verification by ESI-MS

This protocol outlines a standard procedure for confirming the molecular weight of this compound using a High-Performance Liquid Chromatograph coupled to an ESI Mass Spectrometer (HPLC/ESI-MS).[9]

Objective: To verify the monoisotopic mass of this compound.

Materials:

-

This compound sample

-

HPLC-grade water with 0.1% formic acid (Solvent A)

-

HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)

-

Methanol (for sample dissolution)

-

Calibrant solution for MS

Instrumentation:

-

High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) with an ESI source

-

HPLC system

-

Analytical C18 column

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound at 1 mg/mL in methanol.

-

Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of Solvent A and Solvent B.

-

-

Instrument Calibration:

-

Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution to ensure high mass accuracy.

-

-

HPLC Method:

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1 min: 5% Solvent B

-

1-5 min: Linear gradient from 5% to 95% Solvent B

-

5-7 min: Hold at 95% Solvent B

-

7-8 min: Return to 5% Solvent B

-

8-10 min: Re-equilibrate at 5% Solvent B

-

-

-

ESI-MS Parameters (Positive Ion Mode):

-

Ionization Mode: ESI Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 10 L/min, 300 °C).

-

Nebulizer Pressure: 30-40 psi

-

Mass Range: 100 - 500 m/z

-

Data Acquisition: Full scan mode

-

-

Data Analysis:

-

Extract the mass spectrum for the chromatographic peak corresponding to this compound.

-

Identify the primary molecular ion adducts. In positive mode with formic acid, the protonated molecule [M+H]+ is expected. Sodium [M+Na]+ and potassium [M+K]+ adducts are also commonly observed.[7][10]

-

Calculate the expected m/z for these adducts based on the monoisotopic mass (M = 219.1219 Da):

-

[M+H]+ = 219.1219 + 1.0078 = 220.1297 m/z

-

[M+Na]+ = 219.1219 + 22.9898 = 242.1117 m/z

-

-

Compare the experimentally measured m/z values with the calculated theoretical values. The difference should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).

-

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the molecular weight of this compound using HPLC/ESI-MS.

References

- 1. medkoo.com [medkoo.com]

- 3. xcessbio.com [xcessbio.com]

- 4. This compound Datasheet DC Chemicals [dcchemicals.com]

- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. This compound, 86770-67-4 | BroadPharm [broadpharm.com]

- 7. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 9. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Azido-PEG4-alcohol (CAS: 86770-67-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG4-alcohol, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document details its chemical and physical properties, provides experimental protocols for its application, and visualizes key mechanisms and workflows.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal azide (B81097) group and a hydroxyl group, separated by a four-unit PEG spacer. This structure imparts desirable characteristics for its use as a linker molecule. The azide group allows for highly specific and efficient "click chemistry" reactions, while the hydroxyl group can be further functionalized. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | References |

| CAS Number | 86770-67-4 | [1][2][3][4][5][6] |

| Molecular Formula | C8H17N3O4 | [1][2][3][5][6] |

| Molecular Weight | 219.24 g/mol | [2][4][6] |

| Appearance | Colorless to light yellow liquid/oil | [2][3] |

| Purity | ≥95.0% to ≥98% | [2][4][6] |

| Solubility | Miscible with water and most organic solvents (e.g., DMSO, DMF) | [6] |

| Refractive Index | ~1.46 | [4] |

Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound.

| Condition | Recommendation | References |

| Storage Temperature | Long-term: -20°C; Short-term: 2-8°C | [2][3] |

| Handling | Store in a dry, dark place. Avoid heat, flames, and sparks. Wear appropriate personal protective equipment (gloves, eye protection). | [1] |

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced scientific applications, most notably in "click chemistry" and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Click Chemistry

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating molecules in complex biological systems.[5]

PROTACs

As a flexible and hydrophilic linker, this compound is frequently used in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and solubility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.[6] A notable application is in the development of PROTACs for the degradation of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[6]

Experimental Protocols

The following are representative protocols for the use of this compound in its primary applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate

-

A suitable ligand (e.g., THPTA or TBTA)

-

Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

-

Prepare stock solutions of all reagents in the chosen solvent.

-

In a reaction vessel, combine the alkyne-containing molecule and this compound.

-

In a separate tube, pre-mix the CuSO4 and the ligand.

-

Add the copper-ligand complex to the reaction mixture.

-

Initiate the reaction by adding a fresh solution of sodium ascorbate.

-

Allow the reaction to proceed at room temperature for 1-4 hours.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

-

Upon completion, purify the product using a suitable method (e.g., chromatography).

Representative Workflow for PROTAC Synthesis for BRD4 Degradation

This workflow outlines the key steps in synthesizing a BRD4-targeting PROTAC using this compound as a linker. This is a multi-step process that involves the synthesis of the target protein binder and the E3 ligase ligand, followed by their conjugation using the linker.

Step 1: Functionalization of one of the binding moieties with an alkyne group. Step 2: Reaction of the hydroxyl group of this compound with the other binding moiety. Step 3: CuAAC reaction to link the two functionalized binders.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound.

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

Caption: Experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Caption: Simplified signaling pathway showing the effects of BRD4 degradation.

References

- 1. axispharm.com [axispharm.com]

- 2. file.leyan.com [file.leyan.com]

- 3. This compound, 86770-67-4 | BroadPharm [broadpharm.com]

- 4. 86770-67-4 2-{2-[2-(2-Azidoethoxy)ethoxy]ethoxy}ethanol AKSci AMTGC272 [aksci.com]

- 5. 86770-67-4, this compound for Click Chemistry - Biopharma PEG [biochempeg.com]

- 6. xcessbio.com [xcessbio.com]

Azido-PEG4-alcohol: A Comprehensive Technical Guide to its Aqueous Solubility

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of Azido-PEG4-alcohol, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the aqueous solubility of this reagent is critical for its effective application in various experimental and therapeutic contexts.

Core Physicochemical Properties and Aqueous Solubility

This compound, also known as 1-Azido-3,6,9,12-tetraoxapentadecan-15-ol, is a clear, colorless to pale yellow oil at room temperature. Its structure features a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This combination of a polar azide, a flexible and hydrophilic PEG chain, and a hydrogen-bonding hydroxyl group confers excellent solubility in aqueous media.[1][][3]

The polyethylene (B3416737) glycol spacer is the key determinant of its high water solubility.[1][3] The repeating ether units in the PEG chain readily form hydrogen bonds with water molecules, facilitating its dissolution. The terminal hydroxyl group further enhances this property.[4]

Quantitative Solubility Data

The aqueous solubility of this compound is consistently reported to be high. The following table summarizes the available quantitative data from various suppliers.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Source(s) |

| Water (H₂O) | ≥ 100 mg/mL | 456.12 mM | [][6][7] |

| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | 456.12 mM | [] |

Note: The "≥" symbol indicates that the saturation point may be higher than the reported value.[6]

Molecular Interaction with Water

The high aqueous solubility of this compound is a direct result of its molecular structure, which is optimized for interaction with water molecules. The following diagram illustrates the key hydrogen bonding interactions.

Experimental Protocols

-

Preparation of a Saturated Solution: Adding an excess amount of this compound to a known volume of purified water (e.g., deionized or distilled).

-

Equilibration: Stirring or agitating the mixture at a controlled temperature for a sufficient period to ensure equilibrium is reached.

-

Separation of Undissolved Solute: Centrifuging or filtering the solution to remove any undissolved this compound.

-

Quantification: Determining the concentration of the solute in the clear supernatant. This could be achieved through various analytical techniques such as gravimetric analysis (after solvent evaporation), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

Applications in Research and Drug Development

The excellent water solubility of this compound is a significant advantage in various applications:

-

Bioconjugation: In "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the aqueous solubility of the PEGylated azide reagent facilitates reactions with biomolecules in physiological buffers without the need for organic co-solvents that could denature the target.[4][8]

-

Drug Delivery: As a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the hydrophilic PEG spacer can improve the overall solubility and pharmacokinetic properties of the resulting conjugate.[6]

-

Surface Modification: The hydroxyl group allows for the attachment of this molecule to surfaces, which can then be further functionalized via the azide group. The PEG spacer renders the surface more hydrophilic and resistant to non-specific protein adsorption.[4]

References

- 1. medkoo.com [medkoo.com]

- 3. This compound Datasheet DC Chemicals [dcchemicals.com]

- 4. 86770-67-4, this compound for Click Chemistry - Biopharma PEG [biochempeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1-Azido-3,6,9-trioxaundecane-11-ol | 86770-67-4 [chemicalbook.com]

- 8. This compound, 86770-67-4 | BroadPharm [broadpharm.com]

Stability and Storage of Azido-PEG4-alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of Azido-PEG4-alcohol, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile and optimal storage conditions of this reagent is paramount for ensuring experimental reproducibility, product efficacy, and safety in the laboratory.

Chemical Stability Profile

This compound (C8H17N3O4) is an aliphatic azide (B81097), a class of compounds known for their utility in "click chemistry" reactions. The stability of organic azides is largely dictated by their molecular structure. Generally, aliphatic azides, such as this compound, are considered to be relatively stable, particularly when compared to their aromatic or acyl counterparts.

The stability of this compound can be assessed by considering established empirical rules for organic azide safety:

-

Carbon-to-Nitrogen Ratio (C/N): A higher C/N ratio is indicative of greater stability. For this compound, the C/N ratio is 8/3, which is greater than 1, suggesting a favorable stability profile.

-

The "Rule of Six": This guideline suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). This compound, with eight carbons and one azide group, adheres to this rule, further supporting its relative stability under normal handling conditions.

Despite its relative stability, this compound is susceptible to degradation under certain conditions. The primary degradation pathways of concern are thermal decomposition and, to a lesser extent, potential oxidation of the polyethylene (B3416737) glycol (PEG) backbone.

Potential Degradation Pathways:

-

Thermal Decomposition: Like all azides, this compound can decompose upon heating, leading to the extrusion of nitrogen gas (N2) and the formation of a highly reactive nitrene intermediate. This decomposition is irreversible and leads to a loss of the azide's utility in click chemistry reactions. It is therefore crucial to avoid exposure to high temperatures.

-

Oxidation of the PEG Backbone: The ether linkages in the PEG chain can be susceptible to oxidation, particularly in the presence of oxygen, light, and elevated temperatures. This can lead to chain cleavage and the formation of various byproducts, potentially impacting the linker's performance and purity.

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the integrity and functionality of this compound. The following recommendations are compiled from various supplier guidelines and general laboratory safety practices.

Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage temperatures and durations for both the neat compound and its stock solutions.

| Form | Storage Temperature | Recommended Duration | Key Considerations |

| Neat Compound | -20°C | Long-term (months to years)[1][2][3] | Store in a dry, dark environment.[1][4] |

| 0-4°C | Short-term (days to weeks)[1] | ||

| Stock Solutions | -80°C | Up to 6 months[5] | |

| -20°C | Up to 1 month[5] | ||

| 0-4°C | Up to 1 month[3] | For aqueous solutions, sterile filtration is advised.[5] |

It is also recommended to purge the storage container with an inert gas, such as argon or nitrogen, to displace oxygen and further mitigate the risk of oxidative degradation. The product is generally shipped at ambient temperature and is considered stable for the duration of shipping.[1][2]

Safe Handling Workflow

Adherence to a strict handling protocol is essential for user safety and to prevent contamination or degradation of the reagent.

Experimental Protocols for Stability Assessment

Forced Degradation Study

To identify potential degradation products and establish the stability-indicating nature of an analytical method, a forced degradation study should be performed. This involves subjecting this compound to a variety of stress conditions.

| Stress Condition | Example Protocol |

| Acid Hydrolysis | Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |

| Base Hydrolysis | Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis. |

| Oxidation | Dissolve this compound in a suitable solvent and add a dilute oxidizing agent (e.g., 3% H2O2). Incubate at room temperature for a defined period. |

| Thermal Stress | Store the neat compound or a solution at an elevated temperature (e.g., 60-80°C) for a defined period. |

| Photostability | Expose the neat compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration. |

Stability-Indicating Analytical Method

A robust analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Example HPLC Method Parameters:

-

Column: A reversed-phase column (e.g., C18, C8) is a common starting point.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like formic acid, is typically used for PEG-containing molecules.

-

Detector: Since the PEG backbone lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is highly recommended for accurate quantification.

-

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

The following diagram illustrates a logical workflow for developing a stability-indicating assay.

Conclusion

This compound is a relatively stable molecule when stored and handled correctly. The key to maintaining its integrity is to minimize exposure to heat, light, and oxygen. For researchers and drug development professionals, adherence to the recommended storage conditions and safe handling practices outlined in this guide is essential for achieving reliable and reproducible results in their scientific endeavors. The development of a validated, stability-indicating analytical method is crucial for quality control and for establishing the shelf-life of this compound and formulations containing it.

References

The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Azide Group Reactivity of Azido-PEG4-alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the precise and efficient linking of molecules is paramount. Azido-PEG4-alcohol has emerged as a cornerstone bifunctional linker, prized for its hydrophilic tetraethylene glycol (PEG) spacer and, most critically, the versatile reactivity of its terminal azide (B81097) group. This technical guide provides a comprehensive exploration of the azide group's reactivity in this compound, offering a reference for researchers leveraging this reagent in applications ranging from proteomics and diagnostics to the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

The azide moiety is a powerful functional group in chemical biology due to its small size, metabolic stability, and bioorthogonal reactivity. It does not typically participate in native biological reactions, making it an ideal chemical handle for specific, targeted modifications of biomolecules in complex biological milieu. The primary reactivity of the azide group in this compound is centered around cycloaddition reactions with alkynes and the Staudinger ligation with phosphines.

Core Reactivities of the Azide Group

The azide group of this compound partakes in several highly efficient and specific ligation chemistries. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Each of these reactions offers distinct advantages depending on the specific application and experimental constraints.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity (forming the 1,4-disubstituted triazole), and mild reaction conditions.[1] The azide group of this compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage.[2] The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[3] To enhance the reaction rate and prevent oxidative damage to biomolecules, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful, copper-free alternative.[4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound to form a stable triazole.[4][5] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently at physiological temperatures and pH.[4]

Staudinger Ligation

The Staudinger ligation is another bioorthogonal reaction that involves the reaction of the azide group with a phosphine, typically one functionalized with an ester group.[6] This reaction proceeds through an iminophosphorane intermediate, which then rearranges to form a stable amide bond.[7] This reaction is notable for its high chemoselectivity, as azides and phosphines are abiotic in most biological systems.[6]

Quantitative Data on Azide Group Reactivity

The efficiency of these ligation reactions can be quantitatively described by their second-order rate constants. While specific kinetic data for this compound is not extensively published, the following tables provide representative second-order rate constants for the reactions of analogous azides with common reaction partners. This data is crucial for designing experiments, as it allows for the estimation of reaction times and required reactant concentrations.

Disclaimer: The following kinetic data is for azides structurally similar to the azide moiety in this compound and should be used as a reference. Actual reaction rates with this compound may vary depending on specific reaction conditions, including solvent, temperature, and the structure of the reaction partner.

| Reaction Type | Alkyne/Phosphine | Azide | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Solvent |

| CuAAC | Terminal Alkyne | General Azide | ~10 - 100[8] | Various |

| SPAAC | BCN-methanol | Benzyl Azide | 0.15[9] | DMSO |

| SPAAC | DBCO derivatives | General Azide | ~0.1 - 2.0[4] | Various |

| Staudinger Ligation | (Diphenylphosphino)methanethiol | General Azide | 7.7 x 10⁻³[6][10] | Not Specified |

Experimental Protocols

The following are generalized protocols for the key reactions involving the azide group of this compound. These should be adapted and optimized for specific experimental conditions.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

-

This compound

-

Alkyne-containing molecule

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in deionized water)

-

Sodium Ascorbate stock solution (e.g., 1 M in deionized water, freshly prepared)

-

Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-8.0)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for solubility

Procedure:

-

In a suitable reaction vessel, dissolve the alkyne-containing molecule and this compound (typically at a 1:1 to 1:1.2 molar ratio) in the reaction buffer. If necessary, use a minimal amount of DMF or DMSO to aid dissolution.

-

In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[3] Let this mixture stand for 1-2 minutes.

-

Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50 µM to 2 mM.[10]

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in significant excess (e.g., 20-50 equivalents) to the copper concentration.[3]

-

Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring.[3]

-

Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC, or HPLC).

-

Upon completion, the product can be purified by methods suitable for the specific application, such as size-exclusion chromatography, affinity chromatography, or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO- or BCN-functionalized molecules

Materials:

-

This compound

-

DBCO- or BCN-functionalized molecule

-

Reaction Buffer (e.g., PBS, pH 7.4)

-

Anhydrous DMSO (if needed for solubility)

Procedure:

-

Dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer.

-

Add this compound to the reaction mixture. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[11]

-

If a stock solution of either reactant is prepared in DMSO, ensure the final concentration of DMSO in the reaction mixture is kept low (ideally below 10% v/v) to minimize potential effects on biomolecules.[12]

-

Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] Reaction times may be shorter for more reactive cyclooctynes or higher concentrations.

-

Monitor the reaction progress by an appropriate analytical method (e.g., UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at ~310 nm, LC-MS, or SDS-PAGE for protein conjugations).

-

Once the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials.

Application Showcase: PROTAC Synthesis Workflow

A major application of this compound is in the synthesis of PROTACs. The PEG linker provides hydrophilicity and the azide group serves as a versatile handle for click chemistry-mediated ligation of the two ligands of the PROTAC.

Caption: Workflow for PROTAC synthesis using this compound and subsequent mechanism of action.

Conclusion

The azide group of this compound offers a robust and versatile chemical handle for a variety of bioconjugation applications. Its participation in high-yield, specific, and often bioorthogonal reactions like CuAAC, SPAAC, and the Staudinger ligation makes it an invaluable tool for researchers in drug development and chemical biology. Understanding the reactivity and kinetics of this functional group, as outlined in this guide, is essential for the successful design and execution of experiments aimed at creating novel bioconjugates and therapeutics.

References

- 1. docs.aatbio.com [docs.aatbio.com]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Staudinger reaction - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. raineslab.com [raineslab.com]

- 10. Accelerating PROTACs Discovery Through a Direct‐to‐Biology Platform Enabled by Modular Photoclick Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

An In-Depth Technical Guide to Azido-PEG4-alcohol: A Versatile Linker for Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-alcohol is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique chemical architecture, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary alcohol, provides a versatile platform for covalently linking molecules of interest. The azide group allows for highly specific and efficient "click chemistry" reactions, while the PEG4 spacer enhances solubility and reduces steric hindrance. The terminal hydroxyl group offers an additional site for further chemical modification, making this compound a valuable component in the construction of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of the functional groups of this compound, its physicochemical properties, and detailed protocols for its application in key experimental workflows.

Core Functional Groups and Their Reactivity

This compound possesses two key functional groups that define its utility in bioconjugation:

-

Azide Group (-N₃): This moiety is the cornerstone of its "click chemistry" reactivity. The azide group readily participates in two major types of bioorthogonal reactions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage with a terminal alkyne. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[4][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[6][7] The relief of ring strain in the cyclooctyne drives the reaction forward, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.[7]

-

-

Hydroxyl Group (-OH): The terminal primary alcohol provides a versatile handle for further chemical modifications. It can be:

-

Directly conjugated to molecules with complementary reactive groups.

-

Activated to create a better leaving group (e.g., by tosylation or mesylation) for subsequent nucleophilic substitution with other functional groups.[2]

-

Oxidized to an aldehyde or carboxylic acid for different conjugation strategies.

-

The combination of these two functional groups allows for a modular and flexible approach to the synthesis of complex bioconjugates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

| Property | Value | References |

| Chemical Formula | C₈H₁₇N₃O₄ | [8][9] |

| Molecular Weight | 219.24 g/mol | [9][] |

| Appearance | Colorless to pale yellow oil | [] |

| Solubility | Soluble in water, DCM, THF, acetonitrile, DMF, and DMSO | [8][] |

| Storage Conditions | Store at -20°C for long-term storage. | [11] |

| Purity | Typically ≥95% | [9] |

| CAS Number | 86770-67-4 | [8][9] |

Experimental Protocols

Detailed methodologies for the two primary click chemistry reactions involving this compound are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

-

Degassed solvent (e.g., a mixture of water and t-butanol, or DMF)

-

Nitrogen or Argon gas

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a fresh aqueous stock solution of CuSO₄·5H₂O (e.g., 20 mM).

-

Prepare a fresh aqueous stock solution of sodium ascorbate (e.g., 100 mM).

-

Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water or 50 mM TBTA in DMSO).

-

-

Reaction Setup:

-

In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen degassed solvent.[2]

-

Purge the reaction vessel with nitrogen or argon gas for 5-10 minutes to remove oxygen.

-

-

Catalyst Addition:

-

In a separate tube, premix the CuSO₄ solution (0.1 equivalents) with the ligand solution (0.5 equivalents for THPTA, a 1:5 molar ratio of Cu:ligand is common).[12] Let the mixture stand for a few minutes.

-

Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.

-

-

Reaction Initiation and Monitoring:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2-0.5 equivalents).[2] A color change may be observed.

-

Stir the reaction at room temperature for 4-24 hours.[2]

-

Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

Upon completion, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

-

Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[2]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure triazole conjugate.

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of this compound to a strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN).

Materials:

-

This compound

-

DBCO or BCN-functionalized molecule

-

Biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or an appropriate organic solvent (e.g., DMSO, DMF)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

-

Prepare a stock solution of the DBCO or BCN-functionalized molecule in a compatible solvent.

-

-

Reaction Setup:

-

In a reaction vessel, dissolve the DBCO or BCN-functionalized molecule in the chosen buffer or solvent.

-

Add the this compound solution to the reaction vessel. A molar excess of 1.5-10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[13]

-

-

Reaction Incubation and Monitoring:

-

Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours.[6] Reaction times may vary depending on the specific reactants and their concentrations.

-

Gently mix the reaction components.

-

Monitor the reaction progress by LC-MS or other suitable analytical methods to observe the formation of the triazole product.

-

-

Purification:

-

Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials using an appropriate method such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography, depending on the nature of the product.

-

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing this compound as a linker, employing a click chemistry approach.

Conclusion

This compound is a powerful and versatile bifunctional linker that plays a crucial role in modern bioconjugation and drug development. Its well-defined structure, featuring a reactive azide for click chemistry and a modifiable hydroxyl group, coupled with the beneficial properties of the PEG4 spacer, makes it an ideal building block for constructing complex and functional biomolecules. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their research endeavors, from basic bioconjugation to the sophisticated design of targeted therapeutics like PROTACs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 4. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. benchchem.com [benchchem.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 9. chemscene.com [chemscene.com]

- 11. This compound, 86770-67-4 | BroadPharm [broadpharm.com]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Biocompatibility of Azido-PEG4-alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-alcohol is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of sophisticated molecular architectures like proteolysis-targeting chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal azide (B81097) and alcohol functionalities allow for versatile conjugation chemistries. This technical guide provides a comprehensive overview of the biocompatibility of this compound, drawing upon the extensive body of research on polyethylene glycols and their derivatives. This document synthesizes available data on cytotoxicity, immunogenicity, and hemocompatibility, outlines detailed experimental protocols for biocompatibility assessment, and visualizes key experimental workflows and conceptual frameworks to support researchers in the evaluation of this critical linker molecule. While direct quantitative biocompatibility data for this compound is not extensively available in the public domain, this guide establishes a strong foundation for its assessment based on the well-characterized properties of its constituent parts.

Introduction: The Role of this compound in Biomedical Applications

The convergence of chemistry and biology has led to the development of highly specific and potent therapeutic modalities. A key element in the design of many of these advanced therapeutics is the use of chemical linkers to conjugate different molecular entities. This compound, featuring a discrete tetraethylene glycol spacer, a reactive azide group, and a primary alcohol, has emerged as a valuable tool in this context.[1][2][3][4] The PEG component is known to improve the aqueous solubility, stability, and pharmacokinetic profile of conjugated molecules.[][6][7] The azide group facilitates highly efficient and bioorthogonal "click chemistry" reactions, enabling precise ligation to alkyne-modified molecules.[3] The terminal alcohol can be further functionalized, adding to the linker's versatility.[2][4] Given its integral role in drug development, a thorough understanding of its biocompatibility is paramount.

Core Biocompatibility Profile

The biocompatibility of this compound is primarily inferred from the well-established safety profile of polyethylene glycol (PEG). However, the presence of the azide functional group warrants specific consideration.

Cytotoxicity

Polyethylene glycol is generally considered non-toxic and biocompatible.[8] However, some studies have indicated that very low molecular weight PEGs and certain PEG derivatives might exhibit some level of cytotoxicity at high concentrations.[9] The azide moiety, while a powerful tool for bioconjugation, also requires careful evaluation. Studies on sodium azide have shown it can be cytotoxic to mammalian cells.[10] It is crucial to note that the azide in this compound is covalently bound within a larger molecule, which is expected to significantly mitigate the toxicity associated with free azide ions.

Immunogenicity

One of the key advantages of PEGylation is the reduction of immunogenicity of the conjugated molecule.[][11] The hydrophilic PEG chains can create a "stealth" effect, shielding the molecule from recognition by the immune system.[8] However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[11][12] This is more commonly observed with high molecular weight PEGs and in cases of repeated administration. For a small molecule like this compound, the risk of inducing a significant anti-PEG antibody response is considered to be low. The azide group is not known to be a strong immunogen.

Hemocompatibility

For applications involving intravenous administration, the interaction of the molecule with blood components is a critical aspect of biocompatibility. PEGylation is known to improve the hemocompatibility of materials by reducing protein adsorption and platelet adhesion.[13][14][15] This is attributed to the formation of a hydration layer on the PEGylated surface. While specific hemolysis data for this compound is not available, it is anticipated to have low hemolytic activity.

Quantitative Data Summary

As specific quantitative biocompatibility data for this compound is limited, the following table summarizes the general biocompatibility profile of short-chain PEG derivatives based on available literature. This information can serve as a valuable reference for anticipating the biocompatibility of this compound.

| Parameter | General Findings for Short-Chain PEG Derivatives | Considerations for this compound |

| In Vitro Cytotoxicity | Generally low cytotoxicity observed in various cell lines.[9] Some studies report reduced cell viability at very high concentrations of low molecular weight PEGs.[9] | Expected to have low cytotoxicity at typical concentrations used in bioconjugation and drug delivery applications. The covalent attachment of the azide group is likely to reduce its toxicity compared to free azide.[10] |

| Immunogenicity | Lower risk of inducing anti-PEG antibodies compared to high molecular weight PEGs.[11] The nature of the conjugated molecule can influence the overall immunogenicity. | The risk of a primary immune response is considered low due to its small size. Pre-existing anti-PEG antibodies in a patient could be a consideration for PEGylated therapeutics in general.[12] |

| Hemocompatibility | PEGylation generally improves hemocompatibility by reducing protein adsorption and platelet adhesion.[13][14][15] | Expected to exhibit good hemocompatibility. |

| In Vivo Toxicity | Short-chain PEGs are generally cleared from the body without significant toxicity. | Expected to be well-tolerated in vivo, with renal clearance being the likely route of elimination for the unconjugated molecule. |

Experimental Protocols

The following are detailed, generalized protocols for key biocompatibility assays. Researchers should adapt and optimize these protocols for their specific experimental conditions and cell lines when evaluating this compound or its conjugates.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Cells of interest (e.g., HeLa, HEK293)

-

Complete cell culture medium

-

This compound stock solution (dissolved in a biocompatible solvent like DMSO or PBS)

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium but no compound (negative control). A positive control (e.g., a known cytotoxic agent) should also be included.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance. Plot cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

-

Cells of interest cultured on coverslips or in chamber slides

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

-

TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP)

-

Antibody against the label (e.g., anti-BrdU antibody)

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Treatment: Treat cells with this compound at various concentrations for the desired time period. Include positive (e.g., DNase I treated) and negative controls.

-

Fixation: Wash the cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.

-

Permeabilization: Wash with PBS and permeabilize the cells with permeabilization solution for 2-5 minutes at room temperature.

-

TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1-2 hours, protected from light.

-

Antibody Staining: Wash with PBS and incubate with the primary antibody against the incorporated label for 1 hour at room temperature.

-

Secondary Antibody Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.

-

Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.

Hemolysis Assay

The hemolysis assay evaluates the ability of a substance to damage red blood cells (RBCs), leading to the release of hemoglobin.

Materials:

-

Fresh whole blood (with anticoagulant, e.g., heparin)

-

Phosphate-buffered saline (PBS)

-

This compound solutions of varying concentrations in PBS

-

Positive control (e.g., 1% Triton X-100 in PBS)

-

Negative control (PBS)

-

96-well plate

-

Centrifuge

-

Microplate reader

Procedure:

-

RBC Preparation: Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the RBCs. Discard the supernatant (plasma and buffy coat).

-

Washing: Resuspend the RBCs in PBS and centrifuge again. Repeat this washing step 3-4 times until the supernatant is clear.

-

RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

-

Incubation: In a 96-well plate, add 100 µL of the this compound solutions, positive control, and negative control to respective wells. Add 100 µL of the 2% RBC suspension to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.

-

Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

-

Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm (the absorbance maximum of hemoglobin).

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Mandatory Visualizations

Caption: Experimental workflow for assessing the biocompatibility of this compound.

Caption: Factors influencing the biocompatibility of PEG derivatives.

Conclusion

This compound is a valuable and versatile tool for researchers in the life sciences. Based on the extensive data available for polyethylene glycol, it is anticipated to have a favorable biocompatibility profile, characterized by low cytotoxicity, low immunogenicity, and good hemocompatibility. However, as with any novel compound intended for biomedical applications, a thorough and direct evaluation of its biocompatibility is essential. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to conduct these critical assessments. Future studies providing specific quantitative data on the biocompatibility of this compound will be invaluable to the scientific community and will further solidify its role in the development of next-generation therapeutics and diagnostics.

References

- 1. mdpi.com [mdpi.com]

- 2. 86770-67-4, this compound for Click Chemistry - Biopharma PEG [biochempeg.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medkoo.com [medkoo.com]

- 6. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 7. PEG Linkers - CD BioGlyco [glycoclick.bioglyco.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Cytotoxicity study of polyethylene glycol derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. The effects of sodium azide on mammalian cells cultivated in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Considering the immunogenicity of PEG: strategies for overcoming issues with PEGylated nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Construction of Hemocompatible and Histocompatible Surface by Grafting Antithrombotic Peptide ACH11 and Hydrophilic PEG - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bio-inspired hemocompatible surface modifications for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]

Azido-PEG4-alcohol: An In-depth Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-alcohol, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document delves into its chemical properties, applications, and detailed experimental protocols, offering a technical resource for scientists in the field.

Core Concepts: Understanding this compound

This compound is a chemical reagent characterized by a tetraethylene glycol (PEG4) spacer flanked by an azide (B81097) (-N3) group at one end and a hydroxyl (-OH) group at the other.[1][] This unique structure imparts valuable properties for bioconjugation and drug development. The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions, while the hydroxyl group can be further modified or used as a point of attachment.[1][3] The PEG4 linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[][4]

Key Applications:

-

PROTACs: this compound is a commonly used linker in the synthesis of PROTACs, which are molecules that co-opt the body's natural protein degradation machinery to eliminate target proteins.[5][6]

-

Click Chemistry: The azide functionality allows for facile and robust conjugation to molecules containing alkyne groups via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5]

-

Bioconjugation: This linker is employed to attach various molecules, such as drugs, imaging agents, or peptides, to biological targets like proteins and antibodies.[7]

-

Drug Delivery and Surface Modification: The hydrophilic PEG spacer can improve the solubility and delivery of hydrophobic drugs and can be used to modify surfaces to prevent non-specific binding.[][4]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C8H17N3O4 | [6][8][9][10] |

| Molecular Weight | 219.24 g/mol | [][6][8][9] |

| CAS Number | 86770-67-4 | [6][8][9][10] |

| Appearance | Colorless to pale yellow oil/liquid | [][8] |

| Purity | ≥95% - ≥98% | [6][10] |

| Solubility | ≥ 100 mg/mL in H2O and DMSO | [][6] |

| Storage Temperature | -20°C for long-term storage | [6][10] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures where this compound is utilized is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the PROTAC mechanism and a general workflow for bioconjugation.

Caption: Mechanism of PROTAC-mediated protein degradation.[11][12][13]

Caption: General experimental workflow for bioconjugation using this compound.

Experimental Protocols

The following are detailed methodologies for performing key experiments with this compound. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

-

This compound

-

Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

-

Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Solvent (e.g., DMSO, DMF, or water)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

-

Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

-

Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

-

Prepare a stock solution of the ligand (THPTA for aqueous reactions, TBTA for organic solvents) (e.g., 50 mM).

-

Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

-

-

Catalyst Preparation:

-

In a separate microcentrifuge tube, premix the CuSO4 and ligand solutions. A 1:2 to 1:5 molar ratio of CuSO4 to ligand is common. Allow this mixture to stand for a few minutes.

-

-

Reaction Setup:

-

In a reaction vessel, combine the this compound and the alkyne-functionalized molecule. A molar ratio of 1:1 to 1.5:1 (azide:alkyne) is a good starting point.

-

Add the appropriate reaction buffer or solvent to achieve the desired final concentration.

-

-

Reaction Initiation:

-

Add the premixed catalyst solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

-

-

Incubation:

-

Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Purification:

-

Upon completion, purify the conjugate to remove unreacted reagents and catalyst. Common methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)